((9H-Fluoren-2-yl)methyl)hydrazine
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Overview
Description
((9H-Fluoren-2-yl)methyl)hydrazine is an organic compound with the molecular formula C14H14N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((9H-Fluoren-2-yl)methyl)hydrazine typically involves the reaction of 9H-fluorene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
((9H-Fluoren-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amines, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
((9H-Fluoren-2-yl)methyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Mechanism of Action
The mechanism of action of ((9H-Fluoren-2-yl)methyl)hydrazine in biological systems involves its interaction with cellular components. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of essential biological processes. This interaction can disrupt cellular function and lead to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl hydrazinecarboxylate: This compound is similar in structure but contains an additional carboxylate group, which can influence its reactivity and applications.
2,7-Dichloro-9H-fluorene-based thiazolidinone: This derivative has been studied for its anticancer and antimicrobial properties.
2-[(9H-Fluoren-2-yl)aryl]-1H-benzimidazole: These compounds are known for their optical and electronic properties and are used in materials science.
Uniqueness
((9H-Fluoren-2-yl)methyl)hydrazine is unique due to its specific combination of a fluorene backbone and a hydrazine functional group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for synthesizing various bioactive and functional materials.
Properties
CAS No. |
887593-05-7 |
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Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
9H-fluoren-2-ylmethylhydrazine |
InChI |
InChI=1S/C14H14N2/c15-16-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,16H,8-9,15H2 |
InChI Key |
ULKRTKJNHILRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CNN |
Origin of Product |
United States |
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